Retinal acetylhydrazone

Description

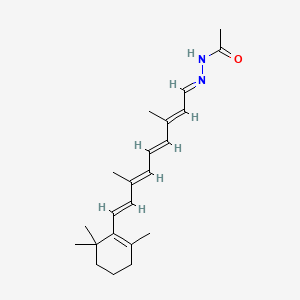

Retinal acetylhydrazone (chemical formula: C₂₂H₃₀N₂O₂; CAS: 61630-48-6) is a hydrazone derivative of retinal, a vitamin A aldehyde critical for vision and cellular differentiation. The compound is listed in chemical databases as a derivative with possible neuroactive properties, though detailed mechanistic or clinical data remain sparse .

Properties

CAS No. |

61630-48-6 |

|---|---|

Molecular Formula |

C22H32N2O |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N-[(E)-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]acetamide |

InChI |

InChI=1S/C22H32N2O/c1-17(9-7-10-18(2)14-16-23-24-20(4)25)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14,16H,8,11,15H2,1-6H3,(H,24,25)/b10-7+,13-12+,17-9+,18-14+,23-16+ |

InChI Key |

GBJNKYSKQNNZCA-CHUPNPQESA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NNC(=O)C)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=N/NC(=O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NNC(=O)C)C)C |

Other CAS No. |

61630-48-6 |

Synonyms |

etinal acetylhydrazone retinal acetylhydrazone, (all-E)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetylhydrazone Compounds

Structural and Conformational Properties

Acetylhydrazones exhibit conformational flexibility due to rotation around the C=N and N—N bonds. Key findings include:

- Cis/Trans Isomerism : Most acetylhydrazones (94% per Cambridge Structural Database) adopt the trans-amide conformation in crystalline states. However, macrocyclic derivatives (e.g., tetrathiacalix[4]arene acetylhydrazones) show equal cis/trans ratios due to intramolecular hydrogen bonding and steric constraints .

- Retinal Acetylhydrazone : While its crystal structure is unreported, its aliphatic chain and conjugated system may promote unique stacking interactions or isomerization dynamics compared to aromatic derivatives.

Table 2: Cytotoxicity and ROS Induction of Acetylhydrazones

Hydrolytic Stability

Hydrazones are prone to hydrolysis, but stability varies with substituents:

- Acetylhydrazone vs. Oxime : At pH 7.0, acetylhydrazone (e.g., compound 4 in ) has a half-life of 2 hours, whereas oximes (e.g., compound 3) last 25 days. The hydrolysis mechanism involves protonation of the N1 atom, followed by nucleophilic attack .

- This compound : Its hydrolysis kinetics are unstudied, but the conjugated retinal backbone may slow degradation compared to aliphatic analogs.

Table 3: Hydrolysis Kinetics at pH 7.0

| Compound | Half-Life (h) | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| Acetylhydrazone (H2AcMe) | 2 | 9.6 × 10⁻⁵ | |

| Oxime | 600 | 3.2 × 10⁻⁷ | |

| Semicarbazone | 12 | 1.6 × 10⁻⁵ |

Coordination Chemistry

Acetylhydrazones form stable complexes with transition metals, altering their bioactivity:

- Copper(II) Complexes : [Cu(H2AcMe)Cl₂] and [Cu(H2BzMe)Cl₂] show enhanced DNA binding and ROS generation compared to free ligands, attributed to redox-active Cu centers .

- This compound: Potential coordination with Zn²⁺ or Cu²⁺ could modulate retinoid receptor interactions, though this remains speculative without experimental data .

Q & A

Basic Research Questions

Q. What standardized synthetic protocols are used to prepare retinal acetylhydrazone derivatives, and how can reaction parameters (e.g., solvent, temperature) be optimized for higher yields?

- Retinal acetylhydrazones are synthesized by refluxing acetylhydrazide with aldehyde precursors in ethanol, followed by recrystallization for purity. Optimization involves adjusting molar ratios, reflux duration, and solvent polarity. For example, p-tolualdehyde acetylhydrazone was prepared using a 1:1 molar ratio under 2-hour reflux .

Q. What analytical techniques are essential to confirm the structural integrity of this compound derivatives post-synthesis?

- Characterization typically combines melting point analysis, elemental analysis, and spectroscopic methods (e.g., IR for hydrazone C=N stretches, NMR for proton environments). Recrystallization in absolute ethanol ensures purity, while chromatographic techniques (TLC/HPLC) monitor reaction progress .

Q. How can researchers design controlled experiments to study the coordination chemistry of this compound ligands with transition metals?

- Systematic approaches include varying metal salts (e.g., Mn(II), Co(II)), maintaining stoichiometric ratios, and using spectroscopic titrations (UV-Vis, EPR) to monitor binding. Lab workflows should integrate data from multiple techniques (e.g., magnetic susceptibility, X-ray crystallography) to validate coordination modes .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the conformational stability of this compound derivatives in macrocyclic systems?

- Intramolecular hydrogen bonds between hydrazone fragments and solvent molecules (e.g., MeOH) stabilize specific conformers (cis/trans-amide). Structural studies on tetrathiacalix[4]arene derivatives reveal that macrocyclic platforms induce conformational equilibria distinct from isolated ligands .

Q. What strategies resolve discrepancies between empirical conformer ratios (cis/trans-amide) in retinal acetylhydrazones and database-predicted structural trends?

- Computational modeling (DFT) and crystallographic data can reconcile differences. For example, while 94% of acetylhydrazones in the Cambridge Structural Database adopt the trans-amide conformation, macrocyclic constraints in thiacalixarene systems promote equal cis/trans distributions due to steric and electronic effects .

Q. What methodological considerations are critical for quantifying this compound derivatives in biological matrices without interference from endogenous compounds?

- Use isotope-labeled analogs (e.g., radioactively tagged acetylhydrazones) for recovery validation. Plasma analysis requires derivatization to prevent hydrolysis of hydrazones, coupled with LC-MS/MS for selective detection. Precision assays must account for matrix effects and limit-of-detection thresholds .

Q. How does the choice of aldehyde precursor modulate the electronic properties and reactivity of this compound ligands?

- Electron-donating groups (e.g., p-methoxy in anisaldehyde) enhance ligand basicity and metal-binding affinity. Comparative studies using substituents like p-tolyl or furyl groups reveal correlations between precursor electronic profiles and ligand stability in coordination complexes .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory data in studies on this compound bioactivity or stability?

- Apply multi-method validation: Cross-reference spectroscopic data (e.g., NMR, X-ray), replicate experiments under controlled conditions, and statistically analyze batch variability. For bioactivity conflicts, validate assays using orthogonal techniques (e.g., enzymatic vs. cellular assays) .

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound derivatives are both novel and feasible?

- Align questions with the FINER framework:

- Feasible : Access to synthesis protocols and analytical tools (e.g., crystallography).

- Novel : Investigate understudied conformers or biomedical applications.

- Ethical : Adhere to safety protocols for hydrazine derivatives.

- Relevant : Address gaps in coordination chemistry or drug delivery .

Tables for Key Data

| Property | Observation | Reference |

|---|---|---|

| Conformer Ratio (cis/trans) | 50:50 in macrocyclic systems vs. 94% trans in isolated ligands | |

| Synthesis Yield (p-tolualdehyde) | 72% after recrystallization in ethanol | |

| Plasma Recovery Efficiency | >95% for α-ketoglutarate acetylhydrazone using isotope labeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.